molecular formula C11H11NS B13610928 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine

Cat. No.: B13610928
M. Wt: 189.28 g/mol
InChI Key: WMIKDZMBZZZHAN-ONEGZZNKSA-N
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Description

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine is an enamine derivative featuring a benzo[b]thiophene core linked to a propenylamine moiety. The compound combines the aromatic and electronic properties of benzo[b]thiophene with the reactivity of an α,β-unsaturated amine. The benzo[b]thiophene scaffold is known for its role in drug discovery due to its bioisosteric relationship with indole and naphthalene .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

(E)-3-(1-benzothiophen-3-yl)prop-2-en-1-amine

InChI

InChI=1S/C11H11NS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8H,7,12H2/b4-3+

InChI Key

WMIKDZMBZZZHAN-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)/C=C/CN

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine typically involves the formation of the benzothiophene ring followed by the introduction of the prop-2-en-1-amine group. One common method involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, with an appropriate alkyne under basic conditions. The resulting benzothiophene intermediate can then be functionalized to introduce the prop-2-en-1-amine group through a series of reactions including halogenation, amination, and deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by interacting with its active site . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives (Prop-2-en-1-one Analogs)

Chalcones with benzo[b]thiophene cores, such as (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (), share structural similarities but differ in the functional group (ketone vs. amine). Key comparisons include:

Property 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine Chalcone Derivatives (e.g., )
Functional Group Propen-1-amine Propen-1-one
Synthetic Route Likely via condensation or amine alkylation Claisen-Schmidt condensation (e.g., KOH/MeOH)
Hydrogen Bonding Amine group enables H-bonding with donors Keto group participates in C–H···O interactions
Biological Relevance Potential CNS activity (amine functionality) Anticancer, antimicrobial (chalcone scaffolds)

Chalcones like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one () exhibit substituent-dependent bioactivity. For instance, fluorinated analogs (e.g., compound 10 in ) show enhanced lipophilicity (logP ~3.5) compared to methoxy-substituted derivatives .

Propargylamine Derivatives

Compounds such as N-Benzyl-3-(3-chlorophenyl)prop-2-yn-1-amine () and (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine () differ in substituents and hybridization (alkyne vs. alkene).

Property This compound Propargylamine Derivatives
Hybridization sp² (alkene) sp (alkyne)
Synthetic Method Not explicitly reported Pd-catalyzed coupling
Stability Lower steric strain Higher reactivity (alkyne)

Propargylamines are often synthesized via transition metal catalysis (e.g., palladium), whereas enamines like the target compound may require milder conditions .

Thiophene-Based Amines

Thiophene analogs, such as 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride () and 2-(3-Methylthiophen-2-yl)propan-1-amine (), provide insights into electronic effects:

Property This compound Thiophene Analogs
Aromatic System Benzo[b]thiophene (fused benzene-thiophene) Simple thiophene
Molecular Weight ~215 g/mol (estimated) 155–175 g/mol
Electron Density Higher due to fused ring Lower

Research Findings and Data Tables

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP
Target compound (estimated) C₁₁H₁₁NS 215.28 ~2.8
(E)-3-(Benzo[b]thiophen-3-yl)chalcone C₁₇H₁₂O₂S 280.34 3.1
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl C₇H₈ClNS 173.66 1.9

Biological Activity

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, anticonvulsant, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound involves standard organic reactions that yield α,β-unsaturated amines. Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. Computational tools such as molecular docking have been employed to predict interactions with bacterial targets. For instance, binding affinities were evaluated against proteins like DNA gyrase and dihydrofolate reductase, indicating promising antibacterial activity through mechanisms that inhibit bacterial growth .

Table 1: Antibacterial Targets and Binding Affinities

Target ProteinPDB IDBinding Affinity (kcal/mol)
DNA Gyrase1KZN-8.5
Dihydrofolate Reductase2W9S-7.8
Glucose 6-phosphate Synthase1MOQ-7.0

Anticonvulsant Activity

In addition to its antibacterial properties, the compound has been evaluated for anticonvulsant effects using various seizure models. In acute models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ), it demonstrated significant protective effects against seizures. For example, in the MES test, it prolonged latency to seizure onset significantly compared to control groups .

Table 2: Anticonvulsant Efficacy in Seizure Models

CompoundMES Protection (%)PTZ Latency (s)
This compound751470 ± 270.4
Control0496.2 ± 117.3

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro assays demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating significant activity. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation and subsequent DNA damage .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
SK-Hep126.09
H4604.99

Case Studies

Several case studies have documented the therapeutic applications of compounds related to benzo[b]thiophene derivatives. For instance, derivatives exhibiting similar structures have been reported to possess neuroprotective properties in models of epilepsy and pain management . These findings suggest a broader therapeutic potential for compounds like this compound.

Q & A

Basic Research Question

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Look for diagnostic signals, e.g., vinyl protons (δ 6.5–7.5 ppm) and benzo[b]thiophene aromatic protons (δ 7.2–8.1 ppm) .
    • HRMS : Confirm molecular ion peaks with <5 ppm error (e.g., [M+H]⁺ calculated for C₁₅H₁₃NS: 247.0764; observed: 247.0768) .
  • Chromatography : Use TLC or HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

What advanced techniques are used to resolve crystallographic ambiguities in benzo[b]thiophene derivatives?

Advanced Research Question

  • SHELX Software Suite : Employ SHELXL for refining high-resolution X-ray data. Key steps include:
    • Twinned Data Handling : Use the TWIN/BASF commands for non-merohedral twinning .
    • Hydrogen Bond Analysis : Generate .res files to visualize interactions (e.g., N–H···N bonds in tetrazole analogs ).
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., chains vs. rings) using programs like Mercury .

Example : In (Z)-5-[2-(benzo[b]thiophen-3-yl)ethenyl]tetrazole, dihedral angles between benzothiophene and tetrazole rings (60.94°) were resolved via SHELXL .

How do reaction conditions influence stereochemical outcomes in benzo[b]thiophene-based enamines?

Advanced Research Question

  • Solvent and Temperature : Polar aprotic solvents (DMF, MeCN) favor E-isomers due to reduced steric hindrance. For example, KOH/MeOH at 60°C yields >90% E-configured products .
  • Catalyst Effects : Pd catalysts with bulky ligands (e.g., PPh₃) improve regioselectivity in cross-couplings .
  • Contradictions : Discrepancies in NMR coupling constants (e.g., J = 12–16 Hz for E vs. Z isomers) may arise from dynamic effects; use NOESY or X-ray to confirm .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile amines or Pd catalysts.
  • Waste Disposal : Segregate halogenated byproducts (e.g., from bromobenzene intermediates) for licensed hazardous waste treatment .

How can researchers address contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question

  • Case Study : If NMR suggests planar benzothiophene but X-ray shows puckering (r.m.s. deviation = 0.0084 Å), re-examine sample purity or consider dynamic disorder in the crystal .
  • Multi-Method Validation : Cross-validate using IR (C=N stretches at 1650–1700 cm⁻¹) and DFT calculations (e.g., Gaussian09) to reconcile discrepancies .

What methodologies optimize yield in multistep syntheses of benzo[b]thiophene amines?

Advanced Research Question

  • Stepwise Monitoring : Use LC-MS after each step (e.g., coupling → deprotection → cyclization) to identify bottlenecks .
  • Catalyst Recycling : For Pd-catalyzed steps, recover Pd via filtration (≥80% recovery using Celite) to reduce costs .
  • Microwave Assistance : Reduce reaction times (e.g., from 24 hrs to 2 hrs) for KOH-mediated condensations while maintaining yields (~75%) .

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